molecular formula C21H23N3O2 B11423178 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B11423178
M. Wt: 349.4 g/mol
InChI Key: MLFVLTSFAJVBRV-UHFFFAOYSA-N
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Description

4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is known for its unique chemical structure, which includes a benzimidazole ring fused with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group is introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed by cyclization of an appropriate amine with a carbonyl compound under basic conditions.

    Coupling of the Benzimidazole and Pyrrolidinone Rings: The final step involves coupling the benzimidazole and pyrrolidinone rings through a condensation reaction.

Industrial Production Methods

Industrial production of 4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets within the cell. The compound is known to bind to certain enzymes or receptors, modulating their activity and thereby influencing various cellular pathways. For example, it may inhibit the activity of specific kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl)piperidin-1-yl)ethyl)phenyl]-2-methylpropanoic acid
  • 4-[2-[4-[1-(2-ethoxyethyl)-1H-benzimidazole-2-yl]-1-piperidinyl]ethyl]-α,α-dimethyl-benzeneacetic acid

Uniqueness

4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is unique due to its specific combination of a benzimidazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C21H23N3O2/c1-2-26-13-12-23-19-11-7-6-10-18(19)22-21(23)16-14-20(25)24(15-16)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3

InChI Key

MLFVLTSFAJVBRV-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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